6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate
CAS No.:
Cat. No.: VC16354576
Molecular Formula: C22H23NO6
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23NO6 |
|---|---|
| Molecular Weight | 397.4 g/mol |
| IUPAC Name | (6-oxobenzo[c]chromen-3-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
| Standard InChI | InChI=1S/C22H23NO6/c1-22(2,3)29-21(26)23-12-6-9-19(24)27-14-10-11-16-15-7-4-5-8-17(15)20(25)28-18(16)13-14/h4-5,7-8,10-11,13H,6,9,12H2,1-3H3,(H,23,26) |
| Standard InChI Key | QMBCOTDVTCVRSE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Introduction
Chemical Structure and Physicochemical Properties
6-Oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a heterocyclic compound comprising a benzo[c]chromen core fused with a butanoate ester functionalized by a tert-butoxycarbonyl (Boc)-protected amine. The molecular structure is characterized by:
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Benzo[c]chromen backbone: A tricyclic system featuring a benzopyran moiety with a ketone group at position 6.
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Ester linkage: A butanoate group at position 3, connecting the chromen core to the Boc-protected amine.
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Boc group: A tert-butoxycarbonyl moiety serving as a protective group for the primary amine.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅NO₆ |
| Molar Mass | 423.44 g/mol |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |
| Stability | Stable under inert conditions; sensitive to acidic hydrolysis |
The Boc group enhances solubility in organic media while protecting the amine during synthetic procedures .
Synthetic Routes and Methodologies
The synthesis of this compound involves multi-step strategies to construct the benzo[c]chromen core and introduce the Boc-protected butanoate side chain.
Construction of the Benzo[c]chromen Core
A metal-free, one-pot synthesis from 3,4-dichlorocoumarins and 1,3-butadienes has been reported for analogous benzo[c]chromen-6-ones . Key steps include:
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Photo-induced [4+2] cycloaddition: Forms the initial bicyclic intermediate.
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Thermal elimination of HCl: Generates a reactive diene.
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Electrocyclic ring opening and 6π electrocyclization: Yields the fused tricyclic system.
This method avoids metal catalysts, enabling high yields (70–80%) and straightforward purification .
Comparative Analysis with Structural Analogs
The tert-butoxycarbonyl group in this compound distinguishes it from simpler esters, offering synthetic flexibility and improved stability .
Industrial and Research Applications
Medicinal Chemistry
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Targeted drug delivery: The Boc group enables pH-sensitive release mechanisms.
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Antiparasitic agents: Structural similarity to pulchrol supports further investigation into tropical disease therapeutics .
Materials Science
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Polymer additives: The chromen core’s rigidity could enhance thermal stability in polymers.
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Fluorescent probes: Benzochromenes often exhibit luminescence, useful in bioimaging .
Future Directions and Research Gaps
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